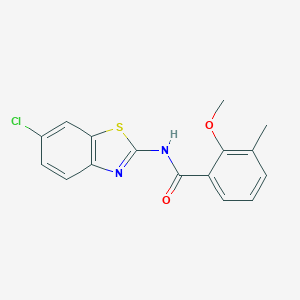![molecular formula C16H11ClN2O2 B246115 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxaline family. It has been the subject of scientific research for its potential applications in various fields such as medicine, agriculture, and materials science.
科学的研究の応用
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been studied for its potential applications in various fields. In medicine, it has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties.
作用機序
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested to inhibit the activity of enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to their death.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In microorganisms, it inhibits the biosynthesis of essential molecules such as DNA, RNA, and proteins, leading to their death. In plants, it has been shown to inhibit the growth of weeds and pests.
実験室実験の利点と制限
The advantages of using 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone in lab experiments include its high purity and stability, its ability to induce apoptosis in cancer cells, and its potential as a herbicide and insecticide. However, its limitations include its toxicity and potential side effects, its limited solubility in water, and its high cost.
将来の方向性
There are several future directions for research on 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to optimize its synthesis method to improve the yield and reduce the cost. In agriculture, it can be studied further as a potential herbicide and insecticide. In materials science, it can be used as a building block for the synthesis of novel materials with interesting properties. Additionally, its potential as an antimicrobial and antifungal agent can be explored further.
Conclusion:
In conclusion, 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a promising chemical compound that has been studied for its potential applications in various fields. Its synthesis method has been optimized for improved yield and purity. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of new drugs, herbicides, insecticides, and materials with interesting properties.
合成法
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been optimized to improve the yield and purity of the product.
特性
分子式 |
C16H11ClN2O2 |
|---|---|
分子量 |
298.72 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)-2-oxoethyl]quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)10-19-14-4-2-1-3-13(14)18-9-16(19)21/h1-9H,10H2 |
InChIキー |
DORFSTZMYVGWQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)



![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)